molecular formula C11H11F3O3 B1398642 3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid CAS No. 881190-34-7

3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid

Cat. No. B1398642
CAS RN: 881190-34-7
M. Wt: 248.2 g/mol
InChI Key: UBWCGDNNLZBGHQ-UHFFFAOYSA-N
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Description

“3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the CAS Number: 881190-34-7 . Its IUPAC name is 3-[3-methoxy-5-(trifluoromethyl)phenyl]propanoic acid . The molecular weight of this compound is 248.2 .


Synthesis Analysis

This compound is used in the synthesis of Cinacalcet . It also participates in the boron-catalyzed N-alkylation of amines of carboxylic acids .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11F3O3/c1-17-9-5-7(2-3-10(15)16)4-8(6-9)11(12,13)14/h4-6H,2-3H2,1H3,(H,15,16) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 71-73°C .

Scientific Research Applications

Asymmetric Hydrogenation

The application of asymmetric hydrogenation was demonstrated in the synthesis of a related compound, (+)-2-(4-Methoxy-5-phenyl-3-thienyl)propionic acid, achieved through the asymmetric hydrogenation of its acrylic acid counterpart. This process yielded a high product yield and optical purity, highlighting the potential for similar methodologies in synthesizing 3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid derivatives (Stoll & Süess, 1974).

Photocrosslinking in Molecular Biology

A derivative of 3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid, specifically 2,3-dihydroxy-3-{3-[3-(trifluoromethyl)diazirin-3-yl]phenyl}propionic acid, was synthesized as a cleavable carbenegenerating reagent for photocrosslinking experiments in molecular biology. This synthesis and its application in photocrosslinking underscore its potential utility in biological research (Kogon et al., 1992).

Chiral Resolution

Research on the chiral resolution of racemic 2-hydroxy-3-methoxy-3,3-diphenyl-propionic acid, a compound structurally similar to 3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid, was conducted. This process involved using a chiral resolving agent to obtain a single S-isomer, indicative of potential methods for resolving chiralities in related compounds (Wei, 2015).

Metabolism Studies

A study on the metabolism of various substituted cinnamic and phenylpropionic acids, including compounds similar to 3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid, was conducted by examining their interaction with rat caecal micro-organisms. This research provided insights into the metabolic pathways and reactions that such compounds undergo (Meyer & Scheline, 1972).

Synthesis of Novel Compounds

Research on the synthesis of novel compounds, such as 2-methoxy-2-(9-phenanthryl)propionic acid and 3-phenylpropionic acid derivatives, illustrates the versatility of 3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid and related compounds in creating diverse chemical entities for various applications (Ichikawa et al., 2003).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[3-methoxy-5-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-17-9-5-7(2-3-10(15)16)4-8(6-9)11(12,13)14/h4-6H,2-3H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWCGDNNLZBGHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-Methoxy-5-(trifluoromethyl)phenyl]propionic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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